molecular formula C9H13BO4 B3049331 (2,4-Dimethoxy-6-methylphenyl)boronic acid CAS No. 202390-71-4

(2,4-Dimethoxy-6-methylphenyl)boronic acid

Cat. No. B3049331
CAS RN: 202390-71-4
M. Wt: 196.01 g/mol
InChI Key: ZSGPNFZLMYSDAO-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-6-methylphenyl)boronic acid, also known as DMPB, is a type of boronic acid that is widely used in organic synthesis and medicinal chemistry. It is a versatile reagent for the formation of a variety of organic compounds, including amines, esters, and lactones. DMPB is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, DMPB can be used as a catalyst in the synthesis of compounds with biological activity.

Scientific Research Applications

Macrocyclic Chemistry

  • A study by Fárfan et al. (1999) describes the use of different aryl boronic acids, including a variant similar to (2,4-Dimethoxy-6-methylphenyl)boronic acid, in the synthesis of macrocyclic compounds. These compounds are important in chemistry due to their potential applications in molecular recognition and catalysis. The study focused on analyzing their structural properties using X-ray crystallography (Fárfan et al., 1999).

Asymmetric Organic Synthesis

  • Berg et al. (2012) explored the use of a compound related to this compound as a protective group for boronic acids in asymmetric synthesis. This application is significant in creating enantiomerically pure organoboron reagents, which are essential in the pharmaceutical industry (Berg et al., 2012).

Synthesis of Substituted Benzoquinones

  • Lana et al. (2004) utilized a compound similar to this compound in synthesizing substituted benzoquinones. These benzoquinones have applications in various fields, including materials science and biochemistry (Lana et al., 2004).

Carbohydrate Binding and Recognition

  • Dowlut and Hall (2006) researched a new class of carbohydrate-binding boronic acids. They highlighted the ability of boronic acids, like this compound, to complex with glycoconjugates, which is significant for designing sensors and receptors in biological and medical fields (Dowlut & Hall, 2006).

Molecular Packing and Crystal Engineering

  • Cyrański et al. (2012) explored the crystal structures of ortho-alkoxyphenylboronic acids, closely related to the compound . Their work is crucial in understanding the monomeric structures of boronic acids, which have implications in crystal engineering and molecular design (Cyrański et al., 2012).

Fluorescent Chemosensors

  • Huang et al. (2012) reported on the progress of boronic acid sensors for detecting biological substances. Boronic acids like this compound can act as fluorescent sensors for various bioactive substances, which is valuable in disease diagnosis and treatment (Huang et al., 2012).

Biomedical Applications

  • Cambre and Sumerlin (2011) discussed the use of boronic acid-containing polymers in biomedical applications. These polymers, which can be derived from compounds like this compound, have shown potential in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

properties

IUPAC Name

(2,4-dimethoxy-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGPNFZLMYSDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458699
Record name Boronic acid, (2,4-dimethoxy-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202390-71-4
Record name Boronic acid, (2,4-dimethoxy-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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